6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride
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Overview
Description
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride typically involves a multi-step process. One common method includes the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This reaction sequence includes eight steps and allows for the preparation of gram quantities of the title products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the efficient and general synthesis established for constructing the innovative core structure can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a scaffold for developing novel chemotypes, particularly CCR2 antagonists.
Biology: Studied for its potential role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, as a CCR2 antagonist, it binds to the chemokine CC receptor subtype 2 (CCR2), inhibiting its activity and thereby modulating inflammatory responses . The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride can be compared with other similar compounds, such as:
3,4-Dihydro-2,6-naphthyridin-1(2H)-one: Another scaffold used for developing CCR2 antagonists.
8-Hydroxy-1,2,3,5,6,7-hexahydro-pyrido[3,2,1-ij]quinoline-9-carboxaldehyde: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific structural features and its potential for high selectivity and activity as a CCR2 antagonist .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-8-6-11-5-3-9(8)7-10-4-1;;/h3,5-6,10H,1-2,4,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHRRPXKHKTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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